
Propane, 1,3-bis(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-bis(octadecyloxy)-, also known as DMOPE, is a synthetic phospholipid that has gained significant attention in the scientific community due to its unique properties. DMOPE is a zwitterionic lipid that is commonly used in the synthesis of liposomes, which are small spherical vesicles that can encapsulate drugs, DNA, and other molecules.
Mecanismo De Acción
Propane, 1,3-bis(octadecyloxy)- is a zwitterionic lipid, which means it has both a positive and negative charge. This property allows Propane, 1,3-bis(octadecyloxy)- to interact with other lipids and proteins in the cell membrane. Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to fuse with the cell membrane, allowing the encapsulated molecules to enter the cell.
Efectos Bioquímicos Y Fisiológicos
Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have minimal toxicity to cells and tissues. Propane, 1,3-bis(octadecyloxy)- has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Propane, 1,3-bis(octadecyloxy)--containing liposomes in lab experiments is their ability to efficiently encapsulate drugs and DNA. Propane, 1,3-bis(octadecyloxy)--containing liposomes also have improved stability compared to other liposomes. The main limitation of using Propane, 1,3-bis(octadecyloxy)--containing liposomes is their relatively high cost compared to other liposomes.
Direcciones Futuras
There are several future directions for research involving Propane, 1,3-bis(octadecyloxy)-. One area of research is the development of Propane, 1,3-bis(octadecyloxy)--containing liposomes for targeted drug delivery. Another area of research is the use of Propane, 1,3-bis(octadecyloxy)--containing liposomes for gene therapy. Additionally, the anti-inflammatory effects of Propane, 1,3-bis(octadecyloxy)- could be further explored in animal models of other inflammatory diseases.
Métodos De Síntesis
Propane, 1,3-bis(octadecyloxy)- can be synthesized using a variety of methods, but the most common method involves the reaction of 1,3-dioctadecyl-2-trimethylammonium propane (DOTAP) with sodium methoxide in methanol. The reaction produces Propane, 1,3-bis(octadecyloxy)- and sodium chloride as a byproduct. The purity of the synthesized Propane, 1,3-bis(octadecyloxy)- can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
Propane, 1,3-bis(octadecyloxy)- has been extensively used in scientific research as a component of liposomes. Liposomes are used as a drug delivery system, and Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have improved stability and drug encapsulation efficiency compared to other liposomes. Propane, 1,3-bis(octadecyloxy)--containing liposomes have also been used in gene delivery, where they have been shown to efficiently deliver DNA to cells.
Propiedades
Número CAS |
17367-38-3 |
|---|---|
Nombre del producto |
Propane, 1,3-bis(octadecyloxy)- |
Fórmula molecular |
C39H80O2 |
Peso molecular |
581.1 g/mol |
Nombre IUPAC |
1-(3-octadecoxypropoxy)octadecane |
InChI |
InChI=1S/C39H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
Clave InChI |
PDUZRCMQFVWVMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Sinónimos |
1,1'-[1,3-Propanediylbis(oxy)]bisoctadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



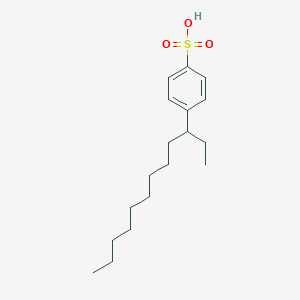
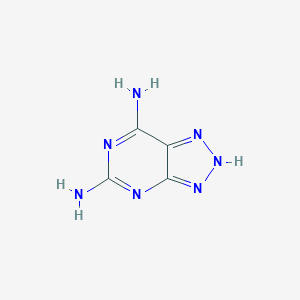
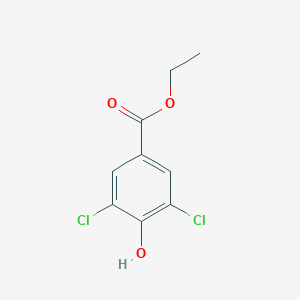
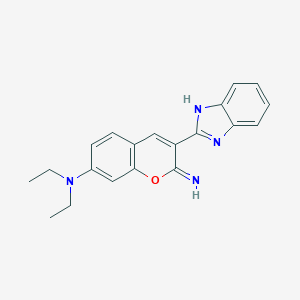
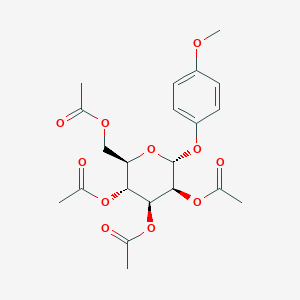
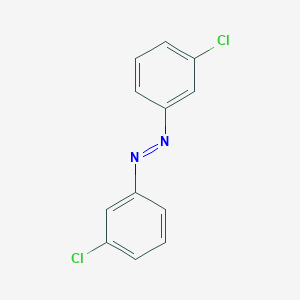
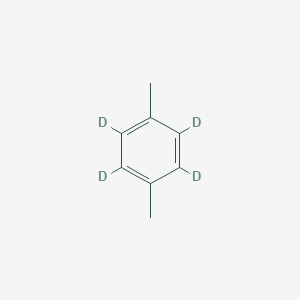
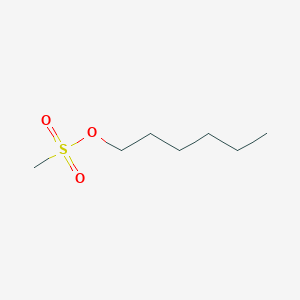
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
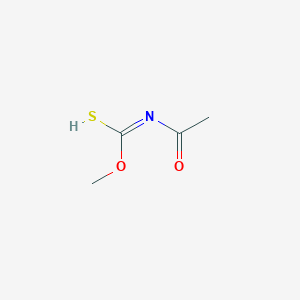
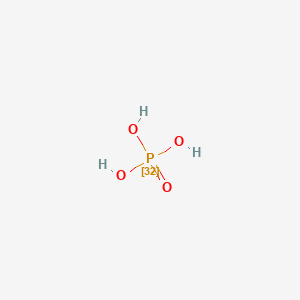
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)